molecular formula C19H26O3Se B15171133 Ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate CAS No. 921755-04-6

Ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate

Cat. No.: B15171133
CAS No.: 921755-04-6
M. Wt: 381.4 g/mol
InChI Key: IHLNOZHPFHGJTJ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoselenium compounds are known for their biological activity and have been studied for their potential therapeutic benefits. This compound, in particular, features a phenylselanyl group, which is a selenium-containing moiety, making it a valuable subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate can be achieved through the oxidative selenofunctionalization of allenes. This method involves the use of organoselenium reagents and 1-fluoropyridinium compounds, which act as oxidative functionalization reagents. The reaction typically proceeds under metal-free conditions, making it an environmentally friendly approach. The process involves the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium chemistry and oxidative selenofunctionalization can be applied. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the selenium moiety or alter the oxidation state of the compound.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides or selenones, while reduction could produce simpler hydrocarbons or alcohols.

Scientific Research Applications

Ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate has several scientific research applications:

    Chemistry: It serves as a model compound for studying organoselenium chemistry and the reactivity of selenium-containing functional groups.

    Biology: The compound’s potential biological activity makes it a candidate for studying its effects on biological systems, including its antioxidant and anticancer properties.

    Medicine: Research into its therapeutic potential, particularly in the development of new drugs with selenium-based pharmacophores, is ongoing.

    Industry: The compound’s unique properties may find applications in the development of new materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate involves its interaction with molecular targets through the selenium moiety. Selenium is known to participate in redox reactions, and its incorporation into organic molecules can enhance their reactivity and biological activity. The compound may exert its effects by modulating oxidative stress, interacting with cellular thiols, or inhibiting specific enzymes involved in disease processes .

Comparison with Similar Compounds

Ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate can be compared with other organoselenium compounds, such as:

    Selenocysteine: An amino acid containing selenium, known for its role in antioxidant enzymes.

    Selenomethionine: Another selenium-containing amino acid with potential therapeutic benefits.

    Selenourea: A compound used in organic synthesis and as a precursor to other selenium-containing molecules.

Properties

CAS No.

921755-04-6

Molecular Formula

C19H26O3Se

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 4-oxo-3-phenylselanyl-2-propyloct-2-enoate

InChI

InChI=1S/C19H26O3Se/c1-4-7-14-17(20)18(23-15-12-9-8-10-13-15)16(11-5-2)19(21)22-6-3/h8-10,12-13H,4-7,11,14H2,1-3H3

InChI Key

IHLNOZHPFHGJTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(=C(CCC)C(=O)OCC)[Se]C1=CC=CC=C1

Origin of Product

United States

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